synthesis of 2-Mercapto-5-methylbenzimidazole from o-phenylenediamine
synthesis of 2-Mercapto-5-methylbenzimidazole from o-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Mercapto-5-methylbenzimidazole, a key intermediate in pharmaceutical development, starting from 4-methyl-o-phenylenediamine. This document provides comprehensive experimental protocols, quantitative data, and a mechanistic overview to support research and development in medicinal chemistry and drug discovery.
Overview and Reaction Principle
The synthesis of 2-Mercapto-5-methylbenzimidazole from 4-methyl-o-phenylenediamine is a well-established cyclization reaction. The most common and efficient method involves the reaction of the diamine with carbon disulfide in the presence of a strong base, such as potassium hydroxide (B78521). The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which subsequently undergoes intramolecular cyclization and elimination of a molecule of hydrogen sulfide (B99878) to yield the target benzimidazolethione. An alternative route involves the use of potassium ethyl xanthate, which serves as a carbon disulfide source.
Experimental Protocols
Two primary, reliable methods for the synthesis are presented below. Method A employs carbon disulfide and potassium hydroxide, while Method B utilizes potassium ethyl xanthate.
Method A: Reaction with Carbon Disulfide and Potassium Hydroxide
This protocol is adapted from established procedures for the synthesis of analogous 2-mercaptobenzimidazoles.[1][2]
Experimental Procedure:
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Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11.3 g (0.2 mol) of potassium hydroxide in 150 mL of 95% ethanol (B145695) and 20 mL of water.
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Addition of Reactants: To the stirred solution, add 12.2 g (0.1 mol) of 4-methyl-o-phenylenediamine. Subsequently, add 7.6 g (6.1 mL, 0.1 mol) of carbon disulfide dropwise over 30 minutes. The reaction mixture will warm up and may change color.
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Reflux: Heat the mixture to reflux and maintain it for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Decolorization: After the reaction is complete, add 1-2 g of activated charcoal to the hot solution and continue to reflux for an additional 15 minutes to decolorize the mixture.
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Filtration: Filter the hot reaction mixture through a fluted filter paper to remove the charcoal.
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Precipitation: Transfer the hot filtrate to a beaker and add 200 mL of warm water (approximately 50-60 °C). Acidify the solution by slowly adding glacial acetic acid with constant stirring until the pH is approximately 6. The product will precipitate out as a crystalline solid.
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Isolation and Purification: Cool the mixture in an ice bath for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 80 °C. The product can be further purified by recrystallization from ethanol.
Method B: Reaction with Potassium Ethyl Xanthate
This method is an adaptation of a well-documented procedure for the synthesis of the parent 2-mercaptobenzimidazole.[3]
Experimental Procedure:
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Reaction Setup: In a 1-liter flask equipped with a reflux condenser, combine 12.2 g (0.1 mol) of 4-methyl-o-phenylenediamine, 17.6 g (0.11 mol) of potassium ethyl xanthate, 100 mL of 95% ethanol, and 15 mL of water.
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Reflux: Heat the mixture under reflux for 3 hours.
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Decolorization: Cautiously add 4 g of Norit (activated charcoal) to the mixture and continue to reflux for 10 minutes.
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Filtration: Filter the hot mixture to remove the Norit.
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Precipitation: Heat the filtrate to 60–70 °C and add 100 mL of warm tap water. With good stirring, add a solution of 8 mL of acetic acid in 17 mL of water.
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Crystallization and Isolation: Allow the mixture to cool, then place it in a refrigerator for 3 hours to complete crystallization. Collect the product on a Büchner funnel, wash with cold water, and dry overnight at 40 °C.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis and characterization of 2-Mercapto-5-methylbenzimidazole.
| Parameter | Method A (CS₂/KOH) | Method B (Potassium Ethyl Xanthate) | Reference Data |
| Starting Material | 4-methyl-o-phenylenediamine | 4-methyl-o-phenylenediamine | - |
| Reagents | Carbon disulfide, Potassium hydroxide | Potassium ethyl xanthate | - |
| Solvent | 95% Ethanol/Water | 95% Ethanol/Water | - |
| Reaction Time | 3-4 hours | 3 hours | - |
| Typical Yield | >85% | 80-90% | A yield of 97.3% has been reported using sodium thiocyanate. |
| Melting Point | ~295 °C (decomposition) | ~295 °C (decomposition) | 290-293 °C[4] |
| Molecular Formula | C₈H₈N₂S | C₈H₈N₂S | C₈H₈N₂S |
| Molecular Weight | 164.23 g/mol [5] | 164.23 g/mol [5] | 164.23 g/mol [5] |
| Appearance | Pale cream to pale brown powder[6] | White to off-white solid | White solid[5] |
| Solubility | Insoluble in water[4] | Insoluble in water[4] | Insoluble in water[4] |
Visualization of Reaction Pathways and Workflows
Chemical Reaction Pathway
The following diagram illustrates the proposed reaction mechanism for the synthesis of 2-Mercapto-5-methylbenzimidazole from 4-methyl-o-phenylenediamine and carbon disulfide. The reaction proceeds via a dithiocarbamate intermediate which then cyclizes.
Caption: Proposed reaction pathway for the synthesis of 2-Mercapto-5-methylbenzimidazole.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis, isolation, and purification of the target compound.
Caption: General experimental workflow for the synthesis of 2-Mercapto-5-methylbenzimidazole.
Safety and Handling
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4-methyl-o-phenylenediamine: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Carbon Disulfide: Highly flammable and toxic. Work in a well-ventilated fume hood and avoid sources of ignition.
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Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.
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Hydrogen Sulfide: A toxic gas is evolved during the reaction. The entire procedure should be performed in a fume hood.
This technical guide provides a comprehensive overview for the synthesis of 2-Mercapto-5-methylbenzimidazole. Researchers are advised to consult the cited literature and relevant safety data sheets (SDS) before undertaking any experimental work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Mercapto-5-methylbenzimidazole | 27231-36-3 [chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. 2-Mercapto-5-methylbenzimidazole, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
